2-ヒドロキシエチルオレエート

概要

説明

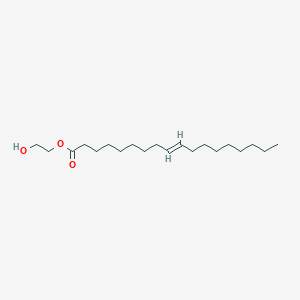

It is a colorless to pale yellow liquid with a molecular formula of C20H38O3 and a molecular weight of 326.51 g/mol . This compound is commonly used in various industrial applications due to its unique chemical properties.

科学的研究の応用

Chemistry

- Surfactant and Emulsifying Agent: 2-Hydroxyethyl oleate is used as a surfactant in various chemical reactions, enhancing the dispersion of oil-based materials in aqueous solutions. This property is crucial for creating stable emulsions in formulations.

- Organic Synthesis: It serves as a reagent in organic synthesis, facilitating the production of other chemical compounds.

Biology

- Lipid Metabolism Studies: The compound is utilized to study lipid metabolism and the behavior of fatty acid esters in biological systems. Its role in oleate β-oxidation pathways is significant for understanding metabolic processes .

- Biochemical Assays: Employed as a stabilizer in biochemical assays, it helps maintain the integrity of biological samples during analysis.

Medicine

- Drug Delivery Systems: Research indicates that 2-Hydroxyethyl oleate can be incorporated into drug delivery systems, particularly for encapsulating therapeutic agents like antibiotics. This enhances the efficacy and controlled release of drugs .

- Pharmaceutical Formulations: Its emulsifying properties make it valuable in formulating creams and ointments, improving texture and stability .

Industrial Applications

- Lubricants and Additives: The compound is used as a lubricant additive in various industrial applications, improving performance by reducing friction and wear .

- Cosmetics: Its surfactant properties are exploited in cosmetic formulations, where it acts as an emulsifier and stabilizer .

- Environmental Remediation: Research has shown its effectiveness in removing pollutants from wastewater, particularly during electrocoagulation processes .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Surfactant | Enhances dispersion of oil in water |

| Biology | Lipid metabolism studies | Aids in understanding metabolic pathways |

| Medicine | Drug delivery systems | Improves drug efficacy and release control |

| Industry | Lubricant additive | Reduces friction and wear |

Case Studies

-

Oil Recovery Enhancement:

A study indicated that using 2-Hydroxyethyl oleate as a surfactant significantly improved oil recovery rates from reservoirs by altering the wettability of rock surfaces, leading to better oil displacement . -

Biodegradability Assessment:

Research on the biodegradability of 2-Hydroxyethyl oleate showed promising results, indicating that it could be an environmentally friendly alternative in formulations while maintaining performance standards . -

Nanocarrier Development:

Recent advancements have explored using modified forms of 2-Hydroxyethyl oleate to create nanocarriers for antibiotics, demonstrating its potential to enhance therapeutic outcomes against resistant bacterial strains .

作用機序

Target of Action

2-Hydroxyethyl oleate, also known as Glycol oleate, is a compound with the molecular formula C20H38O3 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that oleate hydratases, which are enzymes capable of selective water addition reactions to a broad range of unsaturated fatty acids, can interact with oleic acid to produce 10-®-hydroxy stearic acid

Biochemical Pathways

Oleate hydratases are known to catalyze the hydroxylation of oleic acid to 10-®-hydroxy stearic acid . This suggests that 2-Hydroxyethyl oleate may be involved in similar biochemical pathways.

生化学分析

Biochemical Properties

2-Hydroxyethyl oleate interacts with various enzymes and proteins. For instance, it is a substrate for oleate hydratase, an enzyme that catalyzes the addition of water to the carbon-carbon double bond of oleic acid to produce ®-10-hydroxystearic acid . This enzyme requires an FAD cofactor to optimize the active site structure .

Cellular Effects

In cellular contexts, 2-Hydroxyethyl oleate has been shown to influence cell function. For example, it has been observed to have dose- and time-dependent effects on mitochondrial fusion/fission proteins and cell viability in HepG2 cells .

Molecular Mechanism

The molecular mechanism of 2-Hydroxyethyl oleate involves its interaction with enzymes like oleate hydratase. The enzyme requires an FAD cofactor that functions to optimize the active site structure . A wide range of unsaturated fatty acids can be hydrated at the C10 and in some cases the C13 position .

Temporal Effects in Laboratory Settings

The effects of 2-Hydroxyethyl oleate can change over time in laboratory settings. For instance, it has been observed that the highest dose of oleate induced a decrease in DRP1 content without changes in MFN2 content in association with cell viability maintenance .

Metabolic Pathways

2-Hydroxyethyl oleate is involved in various metabolic pathways. For instance, it is a substrate for oleate hydratase, which is involved in the hydration of unsaturated fatty acids .

準備方法

Synthetic Routes and Reaction Conditions

2-Hydroxyethyl oleate can be synthesized through the esterification of oleic acid with ethylene glycol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of 2-hydroxyethyl oleate often involves the continuous esterification of oleic acid with ethylene glycol in the presence of a catalyst. The reaction mixture is heated to a specific temperature, and the water formed during the reaction is continuously removed to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions

2-Hydroxyethyl oleate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of substituted esters or ethers.

類似化合物との比較

Similar Compounds

Ethylene glycol monooleate: Similar in structure but lacks the hydroxyl group on the ethylene glycol moiety.

Oleic acid: The parent fatty acid from which 2-hydroxyethyl oleate is derived.

Glycerol monooleate: Contains a glycerol backbone instead of ethylene glycol.

Uniqueness

2-Hydroxyethyl oleate is unique due to the presence of both an ester and a hydroxyl group, which imparts distinct chemical reactivity and physical properties. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various applications .

生物活性

2-Hydroxyethyl oleate, a derivative of oleic acid, is known for its diverse biological activities, including potential applications in pharmaceuticals and cosmetics. This compound exhibits properties such as anti-inflammatory, antimicrobial, and antioxidant effects, making it a subject of interest for various research studies. This article compiles recent findings and case studies regarding the biological activity of 2-hydroxyethyl oleate, supported by data tables and comprehensive analysis.

2-Hydroxyethyl oleate has the molecular formula and is classified as an ester derived from oleic acid. Its structure features a hydroxyethyl group that contributes to its biological activity.

1. Antioxidant Activity

Several studies have demonstrated the antioxidant properties of 2-hydroxyethyl oleate. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases.

- Case Study: In a study examining the radical scavenging activity of various fatty acid derivatives, 2-hydroxyethyl oleate exhibited significant free radical scavenging capabilities. The compound was shown to reduce lipid peroxidation in cell membranes, indicating its potential protective effects against oxidative damage .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 2-Hydroxyethyl oleate | 45 | Antioxidant |

| Oleic acid | 50 | Antioxidant |

| Linoleic acid | 60 | Antioxidant |

2. Anti-inflammatory Effects

The anti-inflammatory properties of 2-hydroxyethyl oleate have been explored in various models. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular diseases.

- Research Findings: A study indicated that 2-hydroxyethyl oleate significantly reduced the production of pro-inflammatory cytokines in vitro. This suggests its potential use as an anti-inflammatory agent in therapeutic formulations .

3. Antimicrobial Activity

The antimicrobial properties of 2-hydroxyethyl oleate have also been investigated, particularly against pathogenic bacteria.

- Findings: Research has shown that this compound exhibits inhibitory effects on several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Safety and Toxicity

Safety assessments indicate that 2-hydroxyethyl oleate is generally recognized as safe for use in cosmetic formulations at concentrations typically below 10%. However, further studies are required to fully understand its long-term effects and potential toxicity .

特性

CAS番号 |

9004-96-0 |

|---|---|

分子式 |

C20H38O3 |

分子量 |

326.5 g/mol |

IUPAC名 |

2-hydroxyethyl octadec-9-enoate |

InChI |

InChI=1S/C20H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h9-10,21H,2-8,11-19H2,1H3 |

InChIキー |

MUHFRORXWCGZGE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCO |

異性体SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCCO |

正規SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCO |

Key on ui other cas no. |

4500-01-0 9004-96-0 |

物理的記述 |

Yellow liquid with a fatty odor; [BASF MSDS] |

ピクトグラム |

Irritant |

関連するCAS |

9004-96-0 |

同義語 |

Kessco Ester |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。